molecular formula C12H13FO3 B13167969 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13167969
M. Wt: 224.23 g/mol
InChI Key: NTLPEDYTSZYYSB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a cyclobutane ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenyl ring and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

1-(2-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO3/c1-7-2-3-10(13)9(4-7)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)

InChI Key

NTLPEDYTSZYYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(CC(C2)O)C(=O)O

Origin of Product

United States

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